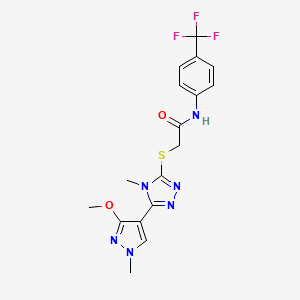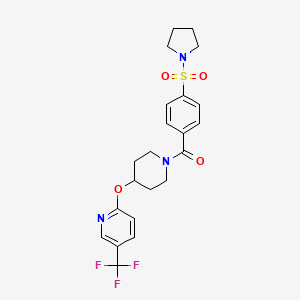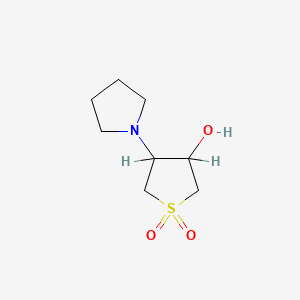![molecular formula C14H12FNO4S2 B2676949 5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2411260-87-0](/img/structure/B2676949.png)
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine, commonly known as FSPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSPTP is a thienopyridine derivative that has a unique structure, making it an attractive target for research.
Mechanism Of Action
The exact mechanism of action of FSPTP is not fully understood. However, it has been proposed that FSPTP exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. FSPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of FSPTP is thought to be due to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
FSPTP has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. FSPTP has also been shown to inhibit viral replication and entry, leading to a reduction in viral load. Additionally, FSPTP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using FSPTP in lab experiments is its potent anticancer and antiviral activity, making it an attractive candidate for drug development. However, one of the limitations of using FSPTP is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of FSPTP is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on FSPTP. One potential direction is to further investigate the mechanism of action of FSPTP, which may lead to the development of more potent derivatives. Another potential direction is to study the pharmacokinetics and pharmacodynamics of FSPTP, which may provide valuable information for drug development. Additionally, further studies are needed to investigate the potential use of FSPTP in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of FSPTP involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-fluorobenzoyl chloride, which is then reacted with 2-aminothiophenol to yield 4-fluorobenzoylthiophen-2-yl-amine. This intermediate is then reacted with 2-bromo-5-(4-fluorosulfonyloxyphenyl)pyridine to yield FSPTP.
Scientific Research Applications
FSPTP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FSPTP has also been studied for its potential use as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, FSPTP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-(4-fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S2/c15-22(18,19)20-12-3-1-10(2-4-12)14(17)16-7-5-13-11(9-16)6-8-21-13/h1-4,6,8H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZJOAPLDLJJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)


![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)




![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)
![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
